molecular formula C3F3N3 B14439258 3,5,6-Trifluoro-1,2,4-triazine CAS No. 75995-67-4

3,5,6-Trifluoro-1,2,4-triazine

Cat. No.: B14439258
CAS No.: 75995-67-4
M. Wt: 135.05 g/mol
InChI Key: OSYSZYXZSHPLQR-UHFFFAOYSA-N
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Description

3,5,6-Trifluoro-1,2,4-triazine is a fluorinated heterocyclic compound notable for its electron-deficient triazine core and fluorine substituents. Fluorinated 1,2,4-triazines have gained prominence in pharmaceutical and materials chemistry due to fluorine's ability to modulate lipophilicity, electronic properties, and metabolic stability. These compounds exhibit diverse biological activities, including anticancer, antimicrobial, and antioxidant effects . The trifluoro derivative, in particular, benefits from enhanced electrophilicity and stability compared to non-fluorinated analogues, making it a valuable scaffold for drug discovery .

Properties

CAS No.

75995-67-4

Molecular Formula

C3F3N3

Molecular Weight

135.05 g/mol

IUPAC Name

3,5,6-trifluoro-1,2,4-triazine

InChI

InChI=1S/C3F3N3/c4-1-2(5)8-9-3(6)7-1

InChI Key

OSYSZYXZSHPLQR-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=NC(=N1)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,6-Trifluoro-1,2,4-triazine can be synthesized by fluorinating trichloro-1,2,4-triazine. The fluorination process typically involves the use of potassium fluoride at high temperatures (around 450°C) in a flow system. This method yields a high percentage of the desired trifluorotriazine along with minor by-products .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The fluorination agents used in industrial production may vary, including antimony trifluoride chloride, potassium fluorosulfate, or sodium fluoride .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trifluoro-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,5,6-trifluoro-1,2,4-triazine involves its high reactivity towards nucleophiles. The electron-withdrawing fluorine atoms make the triazine ring highly susceptible to nucleophilic attack, leading to the formation of various substituted products. This reactivity is exploited in both chemical synthesis and biological applications, where it can modify specific molecular targets .

Comparison with Similar Compounds

Table 1: Substituent Effects on Triazine Derivatives

Compound Substituents (Positions 3,5,6) Molecular Weight Key Electronic Features
3,5,6-Trifluoro-1,2,4-triazine F, F, F 159.05 High electrophilicity; strong electron-withdrawing effect
3,5,6-Trichloro-1,2,4-triazine Cl, Cl, Cl 184.41 Greater electrophilicity than F; higher reactivity in nucleophilic substitutions
5,6-Di(4'-fluorophenyl)-1,2,4-triazine F-Ph, F-Ph, H 327.28 Enhanced π-stacking; balanced lipophilicity

Key Observations :

  • Fluorine's smaller atomic radius and higher electronegativity reduce steric hindrance compared to chlorine, favoring regioselective reactions.
  • Chlorine substituents (e.g., in 3,5,6-trichloro derivatives) increase electrophilicity but may reduce metabolic stability due to higher reactivity .

Reactivity Profiles

  • Nucleophilic Substitution :
    • Chloro derivatives undergo rapid substitution with amines or thiols at room temperature .
    • Fluoro analogues require stronger nucleophiles or elevated temperatures due to C-F bond strength .
  • Cyclization Reactions: 3-Amino-5,6-difluorophenyl-1,2,4-triazines form fused heterocycles (e.g., imidazo-triazines) with chloroacetonitrile, enhancing biological activity .

Key Findings :

  • Fluorinated triazines exhibit superior CDK inhibitory activity compared to chloro derivatives, likely due to improved membrane permeability .
  • Spiro-1,2,4-triazines show antioxidant efficacy comparable to BHT but require higher concentrations (200–1,000 ppm) .

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